molecular formula C5H5N5 B15245850 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine

7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine

Cat. No.: B15245850
M. Wt: 135.13 g/mol
InChI Key: OXDJBCZGXTXETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is a heterocyclic compound that features a fused ring system consisting of an imidazole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with formamide under high temperature to form the triazine ring, followed by methylation to introduce the methyl group at the 7-position .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the active site of the target protein, leading to inhibition or activation of the protein’s function .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar structural features.

    Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.

    Benzimidazole: Features a benzene ring fused to an imidazole ring.

Uniqueness: 7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine is unique due to its specific ring fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

7-methylimidazo[4,5-d]triazine

InChI

InChI=1S/C5H5N5/c1-10-3-6-4-2-7-9-8-5(4)10/h2-3H,1H3

InChI Key

OXDJBCZGXTXETH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CN=NN=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.